4-Cyclopropoxypyridin-2-amine
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Description
4-Cyclopropoxypyridin-2-amine is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is a powder in physical form . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2,(H2,9,10) . This indicates the presence of a pyridine ring with an amine group at the 2-position and a cyclopropoxy group at the 4-position.Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 150.18 . The compound is stored at room temperature .Safety and Hazards
Future Directions
While specific future directions for 4-Cyclopropoxypyridin-2-amine were not found in the search results, there are several potential research directions in the field of synthetic chemistry. These include the development of targeted therapies that selectively bind and act through molecules expressed by cancer cells , and the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4-cyclopropyloxypyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGWFDYAUYHZRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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